molecular formula C7H7ClN2O2 B2397339 4,5-Diamino-2-chlorobenzoic acid CAS No. 855470-71-2

4,5-Diamino-2-chlorobenzoic acid

Cat. No.: B2397339
CAS No.: 855470-71-2
M. Wt: 186.6
InChI Key: JLJJJDSRGZRTDP-UHFFFAOYSA-N
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Description

4,5-Diamino-2-chlorobenzoic acid is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups and one chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-2-chlorobenzoic acid typically involves the chlorination of 4,5-diaminobenzoic acid. One common method is the direct chlorination of 4,5-diaminobenzoic acid using thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and safety. Large-scale chlorination reactions are often conducted in specialized reactors with precise control over temperature, pressure, and reagent addition to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-2-chlorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Diamino-2-chlorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diamino-2-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diamino-2-chlorobenzoic acid is unique due to the presence of both amino groups and a chlorine atom on the benzene ring, which imparts specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4,5-diamino-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,9-10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJJJDSRGZRTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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